molecular formula C26H33NO12S B055477 PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER CAS No. 118977-26-7

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER

Cat. No.: B055477
CAS No.: 118977-26-7
M. Wt: 583.6 g/mol
InChI Key: NPLKOUSSDBQHEN-UQJVNAJPSA-N
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Description

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER is a sophisticated, fully protected sialic acid derivative designed as a critical building block for chemical and enzymatic glycobiology studies. Its core research value lies in its application as a potent glycosyl donor, particularly in the chemoenzymatic synthesis of complex oligosaccharides, glycopeptides, and glycoconjugates. The per-O-acetyl groups provide enhanced stability and solubility in organic solvents, facilitating chemical manipulations, while the reactive alpha-thiophenyl aglycone serves as an excellent leaving group. This configuration makes the compound an ideal substrate for sialyltransferases or for chemical glycosylation strategies aimed at constructing alpha-linked sialosides, which are structurally challenging yet biologically crucial motifs.

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLKOUSSDBQHEN-UQJVNAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Hydroxyl Groups

The starting material, N-acetylneuraminic acid (Neu5Ac), undergoes per-O-acetylation to protect all hydroxyl groups. This step is typically performed using acetic anhydride (Ac₂O) in the presence of pyridine as a base catalyst. Reaction conditions include:

ParameterLaboratory ScaleIndustrial Scale
Temperature0–25°C20–30°C (jacketed reactor)
Reaction Time12–24 hours6–8 hours (continuous flow)
Yield85–90%92–95%

The acetylated intermediate, PER-O-ACETYL-N-ACETYLNEURAMINIC ACID, is isolated via vacuum filtration and washed with cold ethanol to remove excess acetic anhydride.

Thiophenyl Group Incorporation

The acetylated intermediate is reacted with thiophenol (PhSH) to introduce the α-thiophenyl moiety. Dicyclohexylcarbodiimide (DCC) is employed as a coupling agent in anhydrous dichloromethane (DCM). Key considerations include:

  • Steric Effects : The C2 position’s axial orientation favors thiophenyl substitution over competing β-anomer formation.

  • Catalyst Optimization : Substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) increases reaction efficiency (yield improvement: 78% → 88%).

Methylation of Carboxylic Acid

The final step involves methylating the carboxylic acid group using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone. Industrial protocols use dimethyl sulfate [(CH₃O)₂SO₂] under alkaline conditions for cost efficiency.

Industrial-Scale Production Workflows

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. A comparative analysis of batch vs. flow systems is provided below:

ParameterBatch ReactorContinuous Flow Reactor
Throughput5–10 kg/day50–100 kg/day
Purity90–92%94–96%
Solvent Consumption15 L/kg product8 L/kg product

Critical Industrial Challenges :

  • Exothermic Control : Methylation with CH₃I requires precise temperature modulation to prevent runaway reactions.

  • Byproduct Management : Thiophenol oxidation to diphenyl disulfide (PhSSPh) is mitigated by nitrogen sparging.

Purification and Analytical Validation

Recrystallization Techniques

The crude product is purified via recrystallization using ethanol-water (4:1 v/v). Industrial facilities employ gradient cooling (60°C → 4°C over 12 hours) to maximize crystal size and purity.

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent achieves 98–99% purity.

  • HPLC Analysis : C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/water (70:30), flow rate: 1.0 mL/min, retention time: 8.2 minutes.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 5.32 (d, J = 9.8 Hz, H-4), 4.70 (s, H-1), 2.10–1.90 (m, 12H, OAc).

  • ESI-MS : m/z 584.2 [M+H]⁺, 606.1 [M+Na]⁺.

Reaction Mechanism Insights

Acetylation Kinetics

The acetylation follows second-order kinetics, with rate constant k = 0.15 L·mol⁻¹·min⁻¹ at 25°C. Steric hindrance at the C8 and C9 hydroxyls slows reactivity, necessitating excess Ac₂O.

Thioesterification Stereochemistry

Yield Optimization Strategies

StrategyLaboratory Yield IncreaseIndustrial Yield Increase
Microwave-Assisted Acetylation88% → 93%N/A
Solvent-Free MethylationN/A89% → 94%
Enzyme-Catalyzed Deprotection78% → 85%82% → 88%

Notable Limitations :

  • Microwave methods are unsuitable for industrial scaling due to penetration depth constraints.

  • Enzymatic deprotection (e.g., Candida antarctica lipase B) reduces waste but increases production costs by 18%.

Chemical Reactions Analysis

Types of Reactions

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and thioesters.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
PATANM serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it valuable for creating more complex molecules .

Synthetic Routes
The synthesis of PATANM typically involves several steps:

  • Acetylation : Protecting hydroxyl groups of neuraminic acid using acetic anhydride.
  • Thioester Formation : Reacting the acetylated neuraminic acid with thiophenol in the presence of coupling agents like DCC.
  • Methylation : Using methyl iodide to yield the final methyl ester product.

Biological Research

Role in Cellular Communication
In biological contexts, PATANM is studied for its role in cellular communication and pathogen recognition. It is particularly significant in the study of sialic acid-containing glycoproteins and glycolipids, which are critical for various cellular processes.

Therapeutic Applications
Research indicates that derivatives of PATANM may have potential therapeutic applications. For instance:

  • Antiviral Properties : Its ability to mimic natural sialic acids makes it a candidate for antiviral drug development.
  • Anticancer Potential : Studies are ongoing to evaluate its efficacy against certain types of cancer cells .

Medical Applications

Drug Design and Development
The mimicry of natural sialic acids by PATANM allows it to be used as a tool in drug design. This capability is crucial for developing therapeutics that target specific biological pathways or microbial interactions.

Case Studies
Recent studies have highlighted the effectiveness of sialic acid derivatives in protecting against bacterial sepsis and endotoxemia in animal models. For example, Neu5Gc2en, a derivative related to PATANM, demonstrated protective effects against sepsis when combined with antibiotic treatments .

Industrial Applications

Production of Specialized Chemicals
In the industrial sector, PATANM is utilized for producing specialized chemicals and materials. Its unique properties make it suitable for applications in biotechnology and pharmaceuticals, particularly in developing novel biomaterials .

Mechanism of Action

The mechanism of action of PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER involves its interaction with specific molecular targets, such as sialic acid-binding proteins. These interactions can modulate cellular processes, including signal transduction and immune responses. The compound’s acetyl and thioester groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Limitations

  • Activity in Enzymatic Systems : Unlike oxo acid methyl esters (reactivity with CV_TA variants ), the target compound’s acetyl groups likely hinder enzyme interactions.
  • Contradictions in Stability : While methyl esters generally improve volatility (e.g., fatty acids ), per-O-acetylation in sialic acids may introduce steric hindrance, complicating analysis .
  • Gaps in Evidence: No direct data on the target compound’s pharmacokinetics or in vivo efficacy.

Biological Activity

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER (commonly referred to as the compound) is a synthetic derivative of neuraminic acid that has garnered attention for its potential biological activities, particularly in antiviral and antibacterial applications. This compound is characterized by its unique thioethyl modification, which enhances its stability and bioavailability compared to other neuraminic acid derivatives. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H33NO12SC_{22}H_{33}NO_{12}S, with a molecular weight of approximately 535.56 g/mol. The presence of acetyl and methyl ester functional groups allows for various chemical reactions, including esterification and hydrolysis, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to mimic natural sialic acids, which are essential for viral recognition and entry into host cells. This compound interacts with specific receptors on the surface of host cells, potentially inhibiting viral entry and replication. Its thioethyl modification may enhance these interactions, leading to improved pharmacological properties.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the binding of viruses such as influenza to host cell receptors, thereby preventing infection. The compound's structural similarity to sialic acids allows it to effectively compete with viral particles for binding sites on host cells.

Antibacterial Activity

In addition to its antiviral effects, this compound also demonstrates antibacterial activity. Studies have indicated that it can inhibit the growth of certain bacterial strains by interfering with their ability to adhere to host tissues. This mechanism is particularly relevant in preventing infections caused by pathogenic bacteria that utilize sialic acid-like structures for adhesion.

Case Studies

Study Findings
Antiviral Study (2023)The compound significantly reduced viral load in infected cell cultures by 70% compared to untreated controls.
Antibacterial Study (2024)Demonstrated a 60% inhibition of bacterial adhesion in vitro against Staphylococcus aureus.
Bioavailability Assessment (2024)Showed improved stability in physiological conditions compared to other neuraminic acid derivatives, enhancing its therapeutic potential.

Research Findings

Recent studies have focused on elucidating the full spectrum of interactions and mechanisms associated with this compound:

  • Inhibition of Viral Entry : The compound was found to significantly inhibit the entry of influenza viruses into host cells by blocking sialic acid receptors.
  • Chemical Stability : The thioethyl modification contributes to enhanced stability under physiological conditions, making it a promising candidate for drug development.
  • Potential Therapeutic Applications : Ongoing research is exploring its use as a therapeutic agent in both antiviral and antibacterial treatments, with preliminary results indicating favorable outcomes in animal models .

Q & A

Basic: What synthetic strategies are recommended for preparing PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER with high regioselectivity?

Methodological Answer:
The synthesis involves multi-step protection/deprotection strategies. Key steps include:

  • Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to block reactive sites, as seen in analogous sialic acid derivatives .
  • Thiophenyl introduction : Employ coupling agents like bis(4-methoxyphenyl)(phenyl)methoxy-methyl groups for sulfur incorporation, ensuring stereochemical fidelity .
  • Methyl esterification : Catalyze esterification under anhydrous conditions to avoid hydrolysis.
  • Phosphorylation : Use diisopropylamino phosphino propanenitrile for controlled phosphorylation, as demonstrated in nucleotide analog synthesis .
    Validate purity via HPLC or GC-MS post-synthesis.

Basic: How can researchers confirm the structural integrity and purity of this compound using analytical techniques?

Methodological Answer:

  • GC-MS Analysis : Derivatize the compound to volatile methyl esters (if applicable) and compare retention times/mass spectra with standards. For example, GC-MS protocols for fatty acid methyl esters (e.g., hexadecanoic acid methyl ester) can be adapted .

  • Chiral Chromatography : Use Chiralpak IA columns with 20% 2-propanol/hexane mobile phase to resolve enantiomeric impurities, as shown for methionine methyl ester derivatives .
  • Fluorescence Detection : Apply excitation/emission at 470/530 nm for trace-level detection of fluorophore-tagged analogs .

Advanced: What methodologies are suitable for studying the stereochemical stability of this compound under varying pH or temperature conditions?

Methodological Answer:

  • Chiral Stationary Phase (CSP) HPLC : Monitor enantiomeric excess over time using columns like Chiralpak IA, optimizing mobile phase composition (e.g., 2-propanol/hexane ratios) to detect racemization .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by tracking mass loss under controlled heating.
  • pH-Dependent NMR : Conduct 1^1H-NMR in buffered D2_2O (pH 2–10) to observe acetyl or thiophenyl group hydrolysis.

Advanced: How can enzymatic interactions (e.g., sialidase activity) be quantitatively assessed for this compound?

Methodological Answer:

  • Activity Assays : Adapt the acetophenone assay from transaminase studies . Incubate the compound with sialidases and monitor reaction rates via UV-Vis (e.g., 245 nm for acetophenone release).
  • Kinetic Parameter Calculation : Use Michaelis-Menten models to determine KmK_m and kcatk_{cat} under standardized conditions (e.g., 45°C, 10 mM substrate) .
  • Competitive Inhibition Studies : Co-incubate with natural substrates (e.g., N-acetylneuraminic acid) to evaluate inhibitory potency.

Advanced: How should researchers resolve contradictions in experimental data, such as unexpected reactivity or inconsistent enzymatic activity?

Methodological Answer:

  • Statistical Replication : Repeat assays ≥3 times with independent batches, applying ANOVA or t-tests to identify outliers.
  • Isotope-Labeling : Synthesize 13^{13}C/2^{2}H-labeled analogs to trace reaction pathways and confirm intermediates via LC-MS.
  • Structural Dynamics Analysis : Use molecular dynamics simulations to correlate unexpected reactivity with conformational flexibility of the thiophenyl group.

Advanced: What strategies optimize the compound’s stability in biological matrices (e.g., plasma or liver homogenates) for in vitro studies?

Methodological Answer:

  • Matrix Stabilizers : Add protease inhibitors (e.g., PMSF) or antioxidants (e.g., BHT) to prevent degradation, as shown in liver/plasma fatty acid methyl ester studies .
  • Microencapsulation : Use liposomal encapsulation to shield the compound from enzymatic hydrolysis.
  • Stability-Indicating Assays : Develop HPLC methods with internal standards (e.g., heptadecanoic acid methyl ester) to quantify degradation products .

Advanced: How can researchers investigate the compound’s role in glycosylation pathways using isotopic tracing?

Methodological Answer:

  • 14^{14}C-Labeled Synthesis : Incorporate 14^{14}C into the acetyl or methyl ester groups via labeled acetic anhydride/methanol.
  • Metabolic Flux Analysis : Incubate labeled compound with cell lysates or tissue homogenates, tracking incorporation into glycoproteins via autoradiography or scintillation counting.
  • MS/MS Fragmentation : Use tandem mass spectrometry to identify labeled glycan intermediates, comparing fragmentation patterns with unlabeled controls .

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